

# alternative small molecule inhibitors to IGF-1R inhibitor-3

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## Compound of Interest

Compound Name: IGF-1R inhibitor-3

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## A Comparative Guide to Small Molecule Inhibitors of IGF-1R

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of prominent small molecule inhibitors targeting the Insulin-like Growth factor 1 Receptor (IGF-1R), serving as alternatives to **IGF-1R Inhibitor-3**. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention.<sup>[1]</sup> Small molecule tyrosine kinase inhibitors offer a promising strategy to block this pathway. This guide evaluates several alternatives to **IGF-1R Inhibitor-3**, focusing on their potency, selectivity, and cellular effects.

## Performance Comparison of Small Molecule IGF-1R Inhibitors

The following tables summarize the in vitro potency and cellular activity of key alternative IGF-1R inhibitors. These small molecules exhibit varying degrees of selectivity for IGF-1R over the

highly homologous Insulin Receptor (IR), a critical factor in mitigating potential metabolic side effects.

Inhibitor	Target	IC50 (nM, cell-free)	Reference(s)
Linsitinib (OSI-906)	IGF-1R	35	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IR	75	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>	
IRR	75	<a href="#">[2]</a>	
Ceritinib (LDK378)	ALK	0.2	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
IGF-1R	8	<a href="#">[5]</a> <a href="#">[6]</a>	
IR	7	<a href="#">[5]</a> <a href="#">[6]</a>	
STK22D	23	<a href="#">[5]</a> <a href="#">[6]</a>	<a href="#">[8]</a> <a href="#">[9]</a>
FLT3	60	<a href="#">[7]</a>	
BMS-754807	IGF-1R	1.8	
IR	1.7	<a href="#">[8]</a> <a href="#">[9]</a>	<a href="#">[8]</a> <a href="#">[9]</a>
Met	5.6	<a href="#">[9]</a>	
TrkA	7.4	<a href="#">[9]</a>	
TrkB	4.1	<a href="#">[9]</a>	<a href="#">[8]</a> <a href="#">[9]</a>
Aurora A	9	<a href="#">[8]</a>	
Aurora B	25	<a href="#">[8]</a>	
Ron	44	<a href="#">[8]</a>	<a href="#">[10]</a> <a href="#">[11]</a>
GSK1838705A	ALK	0.5	
IR	1.6	<a href="#">[10]</a> <a href="#">[11]</a>	
IGF-1R	2.0	<a href="#">[10]</a> <a href="#">[11]</a>	<a href="#">[12]</a>
NVP-AEW541	IGF-1R	150	
IR	140	<a href="#">[12]</a>	
Flt1	600	<a href="#">[12]</a>	<a href="#">[12]</a>
Flt3	420	<a href="#">[12]</a>	

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[\[12\]](#)

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Inhibitor	Cell Line	EC50/IC50 (nM, cell-based)	Assay Type	Reference(s)
Linsitinib (OSI-906)	Various cancer cell lines	21 - 810	Proliferation	[2]
HT-29	210	Proliferation	[13]	
Colo205	320	Proliferation	[13]	
Ceritinib (LDK378)	Ba/F3-NPM-ALK	26	Proliferation	
Karpas299	22.8	Proliferation	[7]	
BMS-754807	Various cancer cell lines	5 - 365	Proliferation	
IGF-1R-Sal	7	Proliferation	[9]	
Rh41	5	Proliferation	[9]	
Pediatric preclinical panel	620 (median)	Proliferation	[9]	
GSK1838705A	L-82	24	Proliferation	
SUP-M2	28	Proliferation	[10][11]	
SK-ES	141	Proliferation	[10][11]	
MCF-7	203	Proliferation	[10][11]	
NVP-AEW541	MCF-7	162 (survival), 105 (soft agar), 1640 (proliferation)	Survival, Soft Agar, Proliferation	[12]
Neuroblastoma cell lines	400 - 6800	Proliferation	[15]	
Pancreatic cancer cell lines	342 - 2730	Proliferation	[16]	

## In Vivo Efficacy Summary

Preclinical studies in xenograft models demonstrate the anti-tumor activity of these inhibitors:

- Linsitinib (OSI-906): In an IGF-1R-driven xenograft model, linsitinib showed significant tumor growth inhibition, with a 75 mg/kg dose leading to 100% tumor growth inhibition and 55% regression.[\[2\]](#) However, it was also noted to elevate blood glucose levels.[\[2\]](#)
- BMS-754807: This inhibitor has demonstrated broad in vivo activity in various xenograft models, including epithelial, mesenchymal, and hematopoietic tumors, with tumor growth inhibition ranging from 53% to 115%.[\[9\]](#)[\[14\]](#) The minimum effective oral dose was as low as 6.25 mg/kg daily.[\[14\]](#)
- GSK1838705A: Showed robust antitumor activity in multiple myeloma, Ewing's sarcoma, and ALK-driven tumor xenograft models.[\[11\]](#)[\[17\]](#) A 60 mg/kg oral dose resulted in 77% tumor growth inhibition in an NIH-3T3/LISN model and 93% inhibition in a Karpas-299 model.[\[10\]](#) [\[11\]](#) A transient increase in blood glucose was observed.[\[11\]](#)
- NVP-AEW541: Oral administration of 50 mg/kg twice daily inhibited tumor growth in neuroblastoma xenografts, associated with increased apoptosis and decreased microvascularization.[\[15\]](#) It also showed efficacy in IGF-1R-driven fibrosarcoma models.[\[18\]](#) Systemic administration was associated with dose- and time-dependent impairment of glucose tolerance and growth.[\[19\]](#)

## Off-Target Effects and Selectivity

A critical consideration in the development of IGF-1R inhibitors is their selectivity against the Insulin Receptor (IR) due to the high homology in their kinase domains.

- Linsitinib (OSI-906) and BMS-754807 are dual inhibitors of IGF-1R and IR.[\[2\]](#)[\[8\]](#) While this can lead to broader pathway inhibition, it also carries the risk of metabolic side effects like hyperglycemia.[\[2\]](#)[\[20\]](#)
- Ceritinib (LDK378) is a potent ALK inhibitor with secondary activity against IGF-1R and IR.[\[5\]](#) [\[6\]](#)
- GSK1838705A also potently inhibits ALK in addition to IGF-1R and IR.[\[10\]](#)[\[11\]](#)

- NVP-AEW541 is reported to be more selective for IGF-1R over IR in cellular assays (27-fold).[12] However, it has been shown to impact insulin signaling and glucose tolerance in vivo.[19]

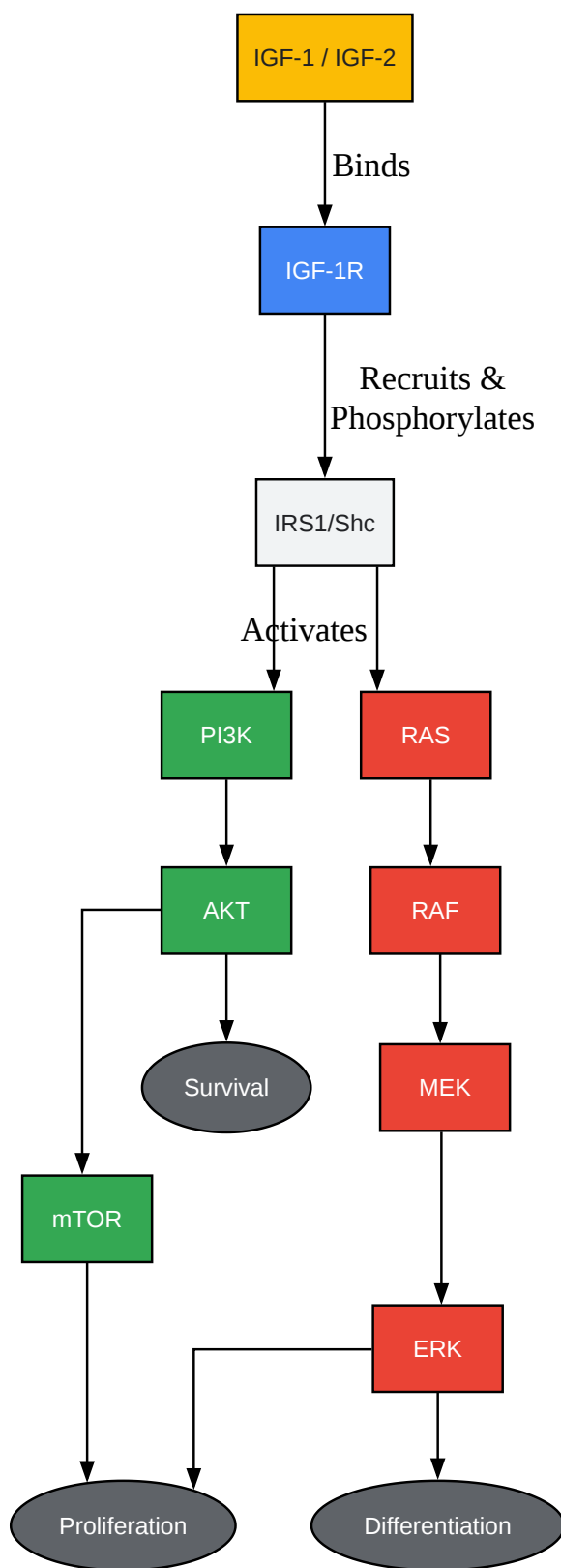
Interestingly, some studies suggest that the anti-proliferative effects of BMS-754807 may be mediated through off-target effects on other kinases, independent of IGF-1R inhibition.[8][21]

## Signaling Pathways and Experimental Workflows

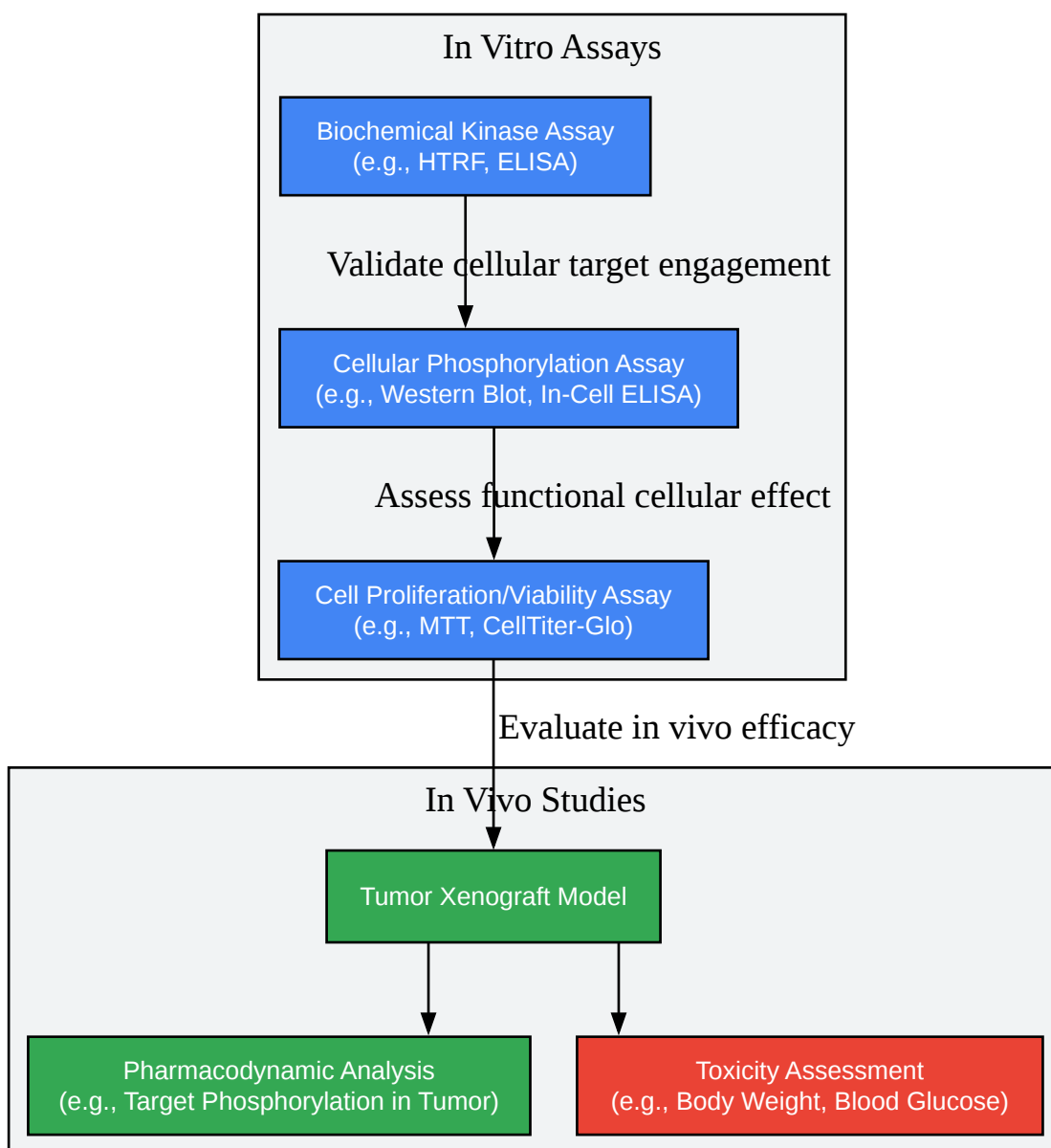
To understand the mechanism of action of these inhibitors, it is essential to visualize the IGF-1R signaling cascade and the experimental procedures used for their evaluation.

### IGF-1R Signaling Pathway

Ligand binding (IGF-1 or IGF-2) to IGF-1R induces receptor dimerization and autophosphorylation, initiating downstream signaling through two primary pathways: the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation, and the RAS/RAF/MEK/ERK (MAPK) pathway, which is also involved in proliferation and differentiation.  
[1][22][23]







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